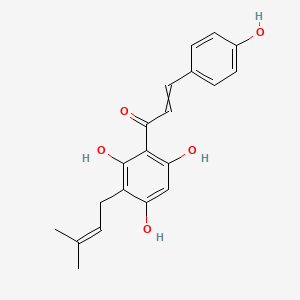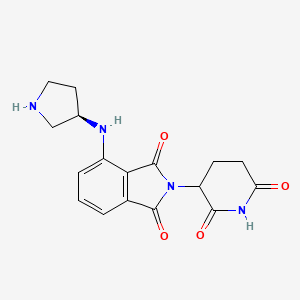
(R)-Pomalidomide-pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Pomalidomide-pyrrolidine is a chiral derivative of pomalidomide, a compound known for its immunomodulatory and anti-angiogenic properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pomalidomide-pyrrolidine typically involves the chiral resolution of pomalidomide followed by the introduction of the pyrrolidine moiety. The process begins with the preparation of pomalidomide, which is then subjected to chiral resolution using chiral acids or bases to obtain the ®-enantiomer. The pyrrolidine ring is introduced through nucleophilic substitution reactions, often using pyrrolidine derivatives under basic conditions.
Industrial Production Methods
Industrial production of ®-Pomalidomide-pyrrolidine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
®-Pomalidomide-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Pyrrolidine derivatives, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include various derivatives of ®-Pomalidomide-pyrrolidine with modified functional groups, which can be further explored for their biological activities.
Applications De Recherche Scientifique
®-Pomalidomide-pyrrolidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of novel compounds with potential therapeutic properties.
Biology: Studied for its effects on cellular pathways and its potential to modulate immune responses.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties, particularly in the treatment of multiple myeloma and other hematological malignancies.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery and development.
Mécanisme D'action
The mechanism of action of ®-Pomalidomide-pyrrolidine involves its interaction with cereblon, a protein that plays a crucial role in the ubiquitin-proteasome pathway. By binding to cereblon, the compound modulates the degradation of specific proteins, leading to the inhibition of cancer cell proliferation and the modulation of immune responses. This interaction also affects various signaling pathways, including those involved in angiogenesis and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: An immunomodulatory drug with similar structural features but different therapeutic applications.
Lenalidomide: Another derivative of thalidomide with enhanced anti-cancer properties.
Pomalidomide: The parent compound of ®-Pomalidomide-pyrrolidine, known for its potent anti-cancer activity.
Uniqueness
®-Pomalidomide-pyrrolidine is unique due to its chiral nature and the presence of the pyrrolidine ring, which imparts distinct biological activities compared to its analogs. Its specific interaction with cereblon and the resulting modulation of protein degradation pathways make it a valuable compound in the field of medicinal chemistry.
Propriétés
Formule moléculaire |
C17H18N4O4 |
|---|---|
Poids moléculaire |
342.35 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-[[(3R)-pyrrolidin-3-yl]amino]isoindole-1,3-dione |
InChI |
InChI=1S/C17H18N4O4/c22-13-5-4-12(15(23)20-13)21-16(24)10-2-1-3-11(14(10)17(21)25)19-9-6-7-18-8-9/h1-3,9,12,18-19H,4-8H2,(H,20,22,23)/t9-,12?/m1/s1 |
Clé InChI |
JLKPNBWNCMTSMP-PKEIRNPWSA-N |
SMILES isomérique |
C1CNC[C@@H]1NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC4CCNC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



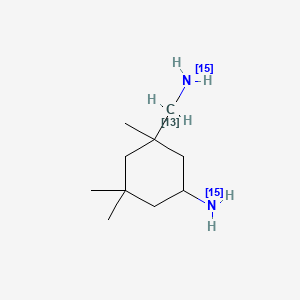
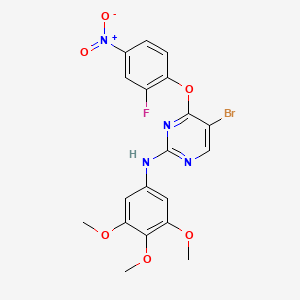

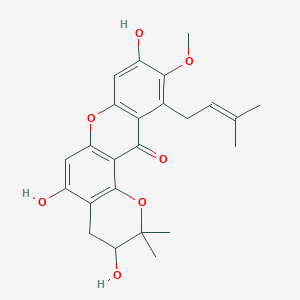
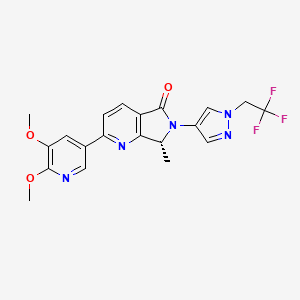
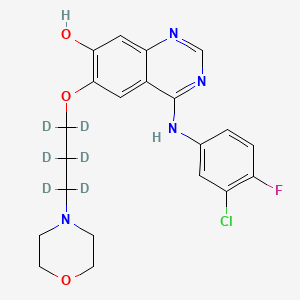

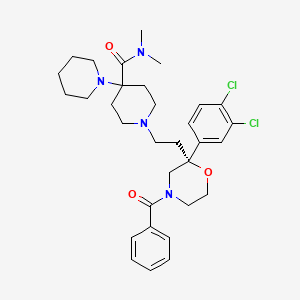
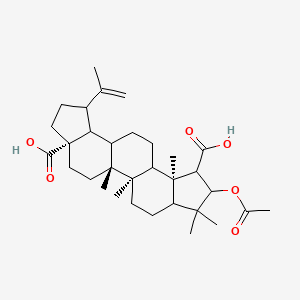
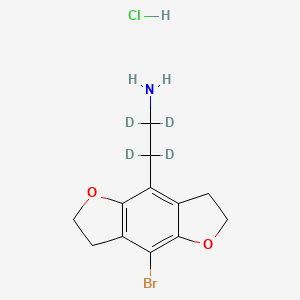
![3-(3,4-Dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B12426491.png)
![(4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione](/img/structure/B12426495.png)
